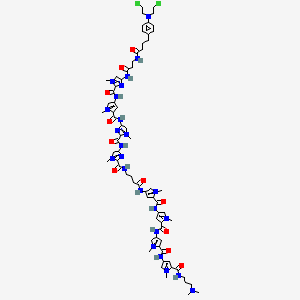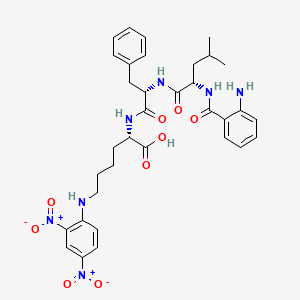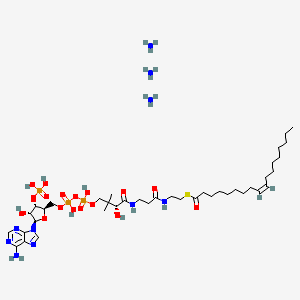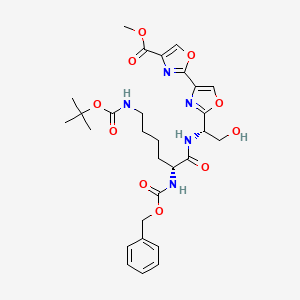
L2H2-6OTD intermediate-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L2H2-6OTD intermediate-3 is a chemical compound used as an intermediate in the synthesis of L2H2-6OTD, a telomestatin analog with telomerase inhibitory activity. This compound is significant in the field of medicinal chemistry, particularly in the development of anti-cancer agents due to its ability to inhibit telomerase, an enzyme that plays a crucial role in cellular aging and cancer proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L2H2-6OTD intermediate-3 involves multiple steps, including the formation of macrocyclic hexaoxazole structures. The synthetic route typically starts with the preparation of smaller building blocks, which are then assembled into the macrocyclic structure through cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through chromatography and crystallization to achieve the required quality standards for further use in pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
L2H2-6OTD intermediate-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Applications De Recherche Scientifique
L2H2-6OTD intermediate-3 has several scientific research applications, including:
Biology: Studied for its interactions with biological macromolecules, particularly DNA and proteins involved in telomere maintenance.
Medicine: Investigated for its potential as an anti-cancer agent due to its telomerase inhibitory activity, which can induce cellular senescence and apoptosis in cancer cells.
Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy
Mécanisme D'action
L2H2-6OTD intermediate-3 exerts its effects by binding to telomeric G-quadruplex structures, stabilizing them and preventing the action of telomerase. This stabilization leads to the inhibition of telomerase activity, which is essential for the maintenance of telomere length in cancer cells. The molecular targets include the G-quadruplex structures in telomeric DNA, and the pathways involved are related to telomere maintenance and cellular senescence .
Comparaison Avec Des Composés Similaires
Similar Compounds
Telomestatin: A natural product with potent telomerase inhibitory activity.
TMPyP4: A porphyrin derivative that stabilizes G-quadruplex structures.
BRACO-19: A synthetic compound that binds to G-quadruplexes and inhibits telomerase.
Uniqueness
L2H2-6OTD intermediate-3 is unique due to its macrocyclic hexaoxazole structure, which provides high specificity and affinity for telomeric G-quadruplexes. This specificity makes it a valuable tool in the study of telomere biology and the development of anti-cancer therapies .
Propriétés
Formule moléculaire |
C29H37N5O10 |
|---|---|
Poids moléculaire |
615.6 g/mol |
Nom IUPAC |
methyl 2-[2-[(1S)-2-hydroxy-1-[[(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoyl]amino]ethyl]-1,3-oxazol-4-yl]-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C29H37N5O10/c1-29(2,3)44-27(38)30-13-9-8-12-19(34-28(39)43-15-18-10-6-5-7-11-18)23(36)31-20(14-35)24-32-21(16-41-24)25-33-22(17-42-25)26(37)40-4/h5-7,10-11,16-17,19-20,35H,8-9,12-15H2,1-4H3,(H,30,38)(H,31,36)(H,34,39)/t19-,20+/m1/s1 |
Clé InChI |
DATABLNFUGRURX-UXHICEINSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)N[C@@H](CO)C1=NC(=CO1)C2=NC(=CO2)C(=O)OC)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC(CO)C1=NC(=CO1)C2=NC(=CO2)C(=O)OC)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


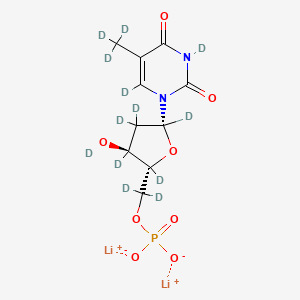

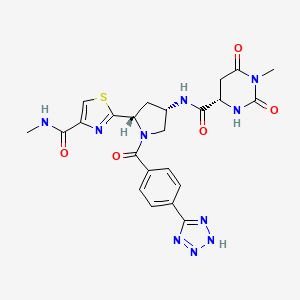
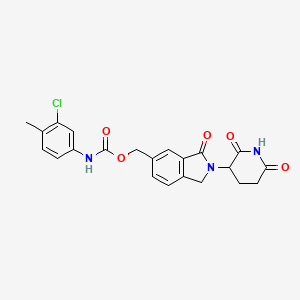

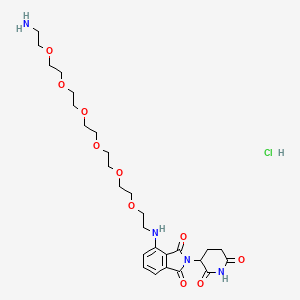
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12375798.png)



![[(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12375814.png)
